molecular formula C30H60O2 B153439 3-Tridecylhexadecanoic Acid Methyl Ester CAS No. 180476-37-3

3-Tridecylhexadecanoic Acid Methyl Ester

Cat. No. B153439
M. Wt: 452.8 g/mol
InChI Key: GEKBQTABKHPZPZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl esters with specific isotopic labeling has been demonstrated through the preparation of methyl 16-trideuteriohexadecanoate. This compound was synthesized with high isotopic purity and a reasonable overall yield of 29%. The process involved several steps, starting with methyl 7-oxo-16-heptadecenoate. The oxo group was reduced using sodium cyanoborohydride, and the CD3 group was introduced by reduction with lithium aluminum deuteride. This reduction occurred in two stages: first, the ester group was reduced to an alcohol, and subsequently, the derived mesylate was reduced. Finally, the carboxyl group was formed by oxidative cleavage of the double bond .

Molecular Structure Analysis

The molecular structure of methyl hydroxyhexadecanoates, which are structurally related to 3-Tridecylhexadecanoic Acid Methyl Ester, has been studied in the context of their behavior at the air/water interface. These studies are crucial for understanding the interfacial behavior of molecules with different hydrophilic groups. The research indicates that the esterification of hydroxyhexadecanoates leads to an expansion of the isotherms, which suggests changes in head group interactions. This is particularly evident in the 2-, 3-, and 9-hydroxy compounds. The 16-hydroxy compounds, however, exhibit anomalous behavior in terms of surface pressure and surface potential, which is thought to be due to an inversion of the molecule at the interface .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of methyl esters, such as the methyl 16-trideuteriohexadecanoate, include reduction and oxidative cleavage. The reduction with sodium cyanoborohydride is used to target the oxo group, while lithium aluminum deuteride is employed for the introduction of deuterium atoms. The oxidative cleavage step is crucial for forming the carboxyl group from the double bond. These reactions are indicative of the types of chemical transformations that might be applied to the synthesis of 3-Tridecylhexadecanoic Acid Methyl Ester .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl hydroxyhexadecanoates provide insight into the behavior of similar compounds, such as 3-Tridecylhexadecanoic Acid Methyl Ester. The interfacial behavior of these compounds, as studied through monolayer experiments, reveals the impact of esterification on molecular interactions. The observed expansion of isotherms and the anomalous surface pressure and potential behavior of the 16-hydroxy compounds suggest that the physical and chemical properties of these esters are significantly influenced by the position and nature of the hydrophilic groups .

Scientific Research Applications

Gas Chromatography-Mass Spectrometry in Lipopolysaccharide Analysis

The application of gas chromatography-mass spectrometry (GC-MS) in the analysis of lipopolysaccharides has been researched, using 3-hydroxy fatty acids, similar in structure to 3-Tridecylhexadecanoic Acid Methyl Ester, as chemical markers. This method, involving the derivatives of such fatty acids, is significant for determining lipopolysaccharides in various environments (Mielniczuk et al., 1992).

Modified Method for Methyl Ester Preparation

A modified method for preparing methyl esters, which could include 3-Tridecylhexadecanoic Acid Methyl Ester, from triglycerides and non-esterified fatty acids (NEFA) was developed. This method is particularly applicable in the quantification of serum triglycerides and NEFA in medical research (Fosbrooke & Tamir, 1968).

Synthesis of Saturated and Unsaturated Sixteen-Carbon Acids

The synthesis of saturated and unsaturated fatty acids, specifically trideuterated at the terminal or penultimate carbons, offers a potential application for 3-Tridecylhexadecanoic Acid Methyl Ester in chemical research and development (Tulloch & Bergter, 1981).

Antifeedant Activity in Agricultural Research

The antifeedant activity of fatty acid esters, including compounds structurally similar to 3-Tridecylhexadecanoic Acid Methyl Ester, against agricultural pests like tobacco caterpillar larvae, highlights its potential in developing natural pesticides (Mallavadhani et al., 2003).

Novel Polyester Building Block Synthesis

In materials science, the synthesis of novel B3 monomers and hyperbranched polyimides using tri(phthalic acid methyl ester) demonstrates another potential application for 3-Tridecylhexadecanoic Acid Methyl Ester in the development of new polymeric materials (Hao et al., 2002).

Safety And Hazards

The safety data sheet for Fatty Acid Methyl Esters, which includes 3-Tridecylhexadecanoic Acid Methyl Ester, indicates that it is harmful if swallowed, causes skin and eye irritation, and is toxic if inhaled8. It is also suspected of causing cancer and damaging fertility or the unborn child8.


properties

IUPAC Name

methyl 3-tridecylhexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H60O2/c1-4-6-8-10-12-14-16-18-20-22-24-26-29(28-30(31)32-3)27-25-23-21-19-17-15-13-11-9-7-5-2/h29H,4-28H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKBQTABKHPZPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(CCCCCCCCCCCCC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H60O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Tridecylhexadecanoic Acid Methyl Ester

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